

4-chloro-N-methylpyridin-2-amine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-chloro-N-methylpyridin-2-amine

Cat. No.: B1602903

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **4-chloro-N-methylpyridin-2-amine**

Authored by: A Senior Application Scientist Introduction: Elucidating the Molecular Architecture of a Key Synthetic Building Block

In the landscape of modern drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, **4-chloro-N-methylpyridin-2-amine** (CAS 782439-26-3) is a versatile intermediate, valued for its specific reactivity and structural motifs.^[1] Its precise molecular structure, defined by the placement of chloro, methylamino, and pyridine ring systems, dictates its utility in synthesizing more complex target molecules.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites in any research and development pipeline. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of **4-chloro-N-methylpyridin-2-amine**. We will move beyond a mere listing of data points, delving into the causality behind the spectral features and the logic of experimental design, providing field-proven insights for researchers, scientists, and drug development professionals.

Caption: Molecular Structure of **4-chloro-N-methylpyridin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), we can map the connectivity and chemical environment of every atom.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic molecules. However, for aminopyridines, the amine proton (-NH) signal can be broad and difficult to observe. Dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it forms hydrogen bonds with the N-H proton, slowing its exchange rate and resulting in a sharper, more easily identifiable peak. For this guide, we will reference data typically acquired in DMSO-d₆ to ensure all protons are clearly resolved.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-chloro-N-methylpyridin-2-amine** and dissolve it in ~0.7 mL of DMSO-d₆.
- Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
- ¹H NMR Acquisition:
 - Acquire at least 16 scans.
 - Set a spectral width of approximately 12 ppm, centered at 6 ppm.
 - Use a relaxation delay of 2-5 seconds to ensure quantitative integration.
- ¹³C NMR Acquisition:
 - Acquire several thousand scans due to the low natural abundance of ¹³C.

- Use proton decoupling to produce a spectrum of singlets.
- Set a spectral width of approximately 200 ppm.

Data Presentation: Expected NMR Spectral Data

¹ H NMR (400 MHz, DMSO-d ₆)	Assignment	¹³ C NMR (100 MHz, DMSO-d ₆)	Assignment
δ (ppm)	Multiplicity, J (Hz), Integration	δ (ppm)	Carbon
~7.95	Doublet, J ≈ 5.2 Hz, 1H	~159.5	C2 (C-NHCH ₃)
~6.80	Doublet, J ≈ 5.2 Hz, 1H	~150.0	C6
~6.65	Singlet (or narrow doublet), 1H	~149.0	C4 (C-Cl)
~6.50	Quartet (broad), J ≈ 5.0 Hz, 1H	~110.5	C5
~2.85	Doublet, J ≈ 5.0 Hz, 3H	~105.0	C3
~29.0	N-CH ₃		

Note: The chemical shifts (δ) are predicted based on analysis of similar structures and established substituent effects. Actual experimental values may vary slightly.[2][3][4][5]

Authoritative Grounding: Interpretation of NMR Spectra

¹H NMR Spectrum Analysis

- Aromatic Region (6.5-8.0 ppm): The pyridine ring exhibits three distinct proton signals. The proton at C6 (~7.95 ppm) is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. It appears as a doublet, coupled to the proton at C5. The proton at C5 (~6.80 ppm) will also be a doublet from this coupling. The C3 proton (~6.65

ppm) is adjacent to two substituents and is expected to appear as a singlet or a very narrowly split doublet.

- Amine and Methyl Region (2.5-7.0 ppm): The N-H proton signal (~6.50 ppm) is often broadened by quadrupole effects from the nitrogen atom and will show coupling to the methyl protons, resulting in a quartet.[6] The N-methyl protons (~2.85 ppm) will, in turn, be split into a doublet by the N-H proton. This coupling is a definitive confirmation of the N-methylamino group's integrity.

¹³C NMR Spectrum Analysis

The ¹³C spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

- Aromatic Carbons: The carbon atoms directly attached to heteroatoms are the most deshielded. The C2 carbon, bonded to two nitrogen atoms (ring and amino), is predicted to be the most downfield (~159.5 ppm). The C4 carbon, bearing the chlorine atom, and the C6 carbon, adjacent to the ring nitrogen, will also be significantly downfield (~149-150 ppm).[7] [8][9][10] The remaining C3 and C5 carbons will appear at higher fields (~105-111 ppm).
- Aliphatic Carbon: A single signal in the upfield region (~29.0 ppm) is characteristic of the N-methyl group carbon.

Caption: A self-validating workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

- Sample Analysis: Place a small amount of the solid **4-chloro-N-methylpyridin-2-amine** directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm^{-1} .

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
~3400-3300	N-H Stretch	Secondary Amine
~3100-3000	C-H Stretch	Aromatic (Pyridine)
~2950-2850	C-H Stretch	Aliphatic (N-CH_3)
~1640-1600	C=C / C=N Stretch	Pyridine Ring
~1580	N-H Bend	Secondary Amine
~1250	C-N Stretch	Aryl-Amine
~850-750	C-Cl Stretch	Aryl Halide

Authoritative Grounding: Interpretation of the IR Spectrum

The IR spectrum serves as a molecular fingerprint, confirming the presence of all key functional groups.

- N-H and C-H Stretching Region ($3400-2800 \text{ cm}^{-1}$): A distinct, moderately sharp peak around 3350 cm^{-1} is a hallmark of the N-H stretch of a secondary amine.[11] This is clearly distinguished from the sharper peaks just above 3000 cm^{-1} corresponding to aromatic C-H stretches and those just below 3000 cm^{-1} from the aliphatic methyl C-H stretches.
- Fingerprint Region ($<1650 \text{ cm}^{-1}$): This complex region provides definitive structural confirmation. Strong absorptions around 1600 cm^{-1} are characteristic of the pyridine ring C=C and C=N stretching vibrations.[12][13][14] The N-H bending vibration typically appears near 1580 cm^{-1} .[15] The presence of a C-N stretching band ($\sim 1250 \text{ cm}^{-1}$) and a C-Cl stretching band ($\sim 800 \text{ cm}^{-1}$) further validates the structure.[16]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

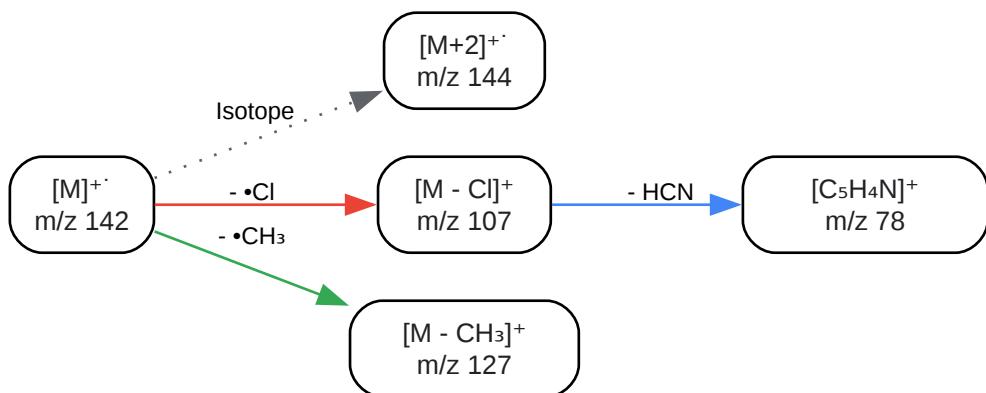
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers invaluable structural clues through the analysis of fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Method

For a relatively small and stable organic molecule like **4-chloro-N-methylpyridin-2-amine**, Electron Ionization (EI) is the method of choice. It is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation. This fragmentation pattern is a unique signature that aids in structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
- Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate the mass spectrum.


Data Presentation: Expected Mass Spectrum Fragmentation

m/z	Relative Intensity (%)	Proposed Fragment Identity
144	~33	$[M+2]^{+}$ (Isotope Peak)
142	100	$[M]^{+}$ (Molecular Ion)
127	~40	$[M - CH_3]^{+}$
107	~80	$[M - Cl]^{+}$
78	~25	$[C_5H_4N]^{+}$ (Pyridyl cation)

Authoritative Grounding: Decoding the Fragmentation Pathway

The mass spectrum provides a wealth of structural information.

- Molecular Ion (M^{+}): The base peak is expected to be the molecular ion at m/z 142, corresponding to the molecular formula $C_6H_7^{35}ClN_2$. A crucial piece of evidence is the $[M+2]^{+}$ peak at m/z 144, with an intensity approximately one-third of the M^{+} peak.[\[17\]](#) This is the characteristic isotopic signature of a molecule containing one chlorine atom ($^{35}Cl:^{37}Cl$ ratio is ~3:1).
- Key Fragmentations: The energetically unstable molecular ion fragments in predictable ways.[\[18\]](#)[\[19\]](#)
 - Loss of a Chlorine Radical (m/z 107): Cleavage of the C-Cl bond results in a highly stable fragment at m/z 107. This is often a very prominent peak.
 - Alpha-Cleavage (m/z 127): Cleavage of the C-N bond adjacent to the ring can lead to the loss of a methyl radical ($\cdot CH_3$), yielding a fragment at m/z 127.[\[20\]](#)[\[21\]](#)
 - Ring Fragmentation (m/z 78): Subsequent fragmentation can lead to the formation of a pyridyl cation or related structures.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways for **4-chloro-N-methylpyridin-2-amine** in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification and structural verification of **4-chloro-N-methylpyridin-2-amine**. ^1H and ^{13}C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups (N-H, C-Cl, aromatic ring). Finally, mass spectrometry provides the definitive molecular weight and a characteristic fragmentation pattern that corroborates the overall structure. This integrated analytical approach forms a self-validating system, ensuring the high fidelity required for advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 782439-26-3 | 4-Chloro-N-methylpyridin-2-amine - Synblock [synblock.com]
2. 2-Amino-4-chloropyridine(19798-80-2) ^1H NMR spectrum [chemicalbook.com]
3. 4-Amino-2-chloropyridine(14432-12-3) ^1H NMR spectrum [chemicalbook.com]
4. 4-Methylpyridin-2-amine(695-34-1) ^1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-4-picoline(3678-62-4) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. infrared spectrum of methylamine CH₅N CH₃NH₂ prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline | MDPI [mdpi.com]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. scienceready.com.au [scienceready.com.au]
- 21. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [4-chloro-N-methylpyridin-2-amine spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602903#4-chloro-n-methylpyridin-2-amine-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com